molecular formula C20H32F2O5 B1675349 Lubiprostone CAS No. 333963-40-9

Lubiprostone

Cat. No.: B1675349
CAS No.: 333963-40-9
M. Wt: 390.5 g/mol
InChI Key: WGFOBBZOWHGYQH-MXHNKVEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Lubiprostone is a synthetic bicyclic fatty acid derivative with the molecular formula C₂₀H₃₂F₂O₅ and a molecular weight of 390.46 g/mol . Its systematic name reflects its structural relationship to prostaglandin E1 (PGE1), with modifications including a 1,1-difluoropentyl group and a hydroxylated bicyclic framework. The compound’s systematic nomenclature classifies it as a prostone, a subclass of prostanoic acid derivatives characterized by a cyclopentane ring fused to a tetrahydropyran moiety.

The molecular formula is corroborated by multiple analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the presence of 20 carbon atoms, 32 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms. This compound’s crystalline structure and solubility profile—high solubility in dimethyl sulfoxide (DMSO) and ethanol but low solubility in water—further validate its hydrophobic nature.

IUPAC Name and Stereochemical Configuration

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[e]pyran-5-yl]heptanoic acid . This nomenclature specifies:

  • Stereochemistry : Four chiral centers with R configurations at positions 2, 4a, 5, and 7a, critical for biological activity.
  • Functional groups : A hydroxyl group at C2, a ketone at C6, and a carboxylic acid terminus.
  • Substituents : A 1,1-difluoropentyl chain at C2 and a heptanoic acid side chain at C5.

The stereochemical integrity of this compound is essential for its chloride channel-activating properties. X-ray crystallography and optical rotation studies ([α]ᴅ = -52.0 to -56.0° in tetrahydrofuran) confirm the R configurations at all chiral centers.

SMILES Notation and InChI Key Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
CCCCC(F)(F)[C@]1(O)O[C@@H]2[C@@H](CC(=O)[C@H]2CCCCCCC(=O)O)CC1.

The International Chemical Identifier (InChI) Key, a hashed representation of its molecular structure, is:
WGFOBBZOWHGYQH-MXHNKVEKSA-N.

These identifiers facilitate precise chemical database queries and computational modeling. The SMILES string emphasizes the bicyclic core, fluorinated side chain, and carboxylic acid group, while the InChI Key encodes stereochemical and connectivity data.

CAS Registry Numbers and Regulatory Identifiers

This compound is associated with two CAS Registry Numbers:

  • 136790-76-6 : Corresponds to the hemiketal form.
  • 333963-40-9 : Refers to the free acid form.
Regulatory Identifier Value Source
DrugBank ID DB01046
ChEMBL ID CHEMBL1201134
UNII 7662KG2R6K
European Community (EC) Number 603-977-7
RXCUI 623033

These identifiers are critical for regulatory compliance, pharmacovigilance, and interoperability across chemical databases. For instance, the DrugBank entry (DB01046) links this compound to its therapeutic targets, while the UNII (7662KG2R6K) standardizes its identity in FDA submissions.

Properties

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOBBZOWHGYQH-MXHNKVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861338
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

333963-40-9, 136790-76-6
Record name Amitiza
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333963-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubiprostone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUBIPROSTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Key Synthetic Steps

StepReaction DescriptionReagents/ConditionsReference
1Formation of bicyclic coreCyclopentenone derivative + stereoselective reduction
2Introduction of difluoropentyl groupOrganofluorine coupling under acidic conditions
3Tautomerization to active formEthanol-mediated equilibrium between Forms I (inactive) and II (active)
  • Intermediate III Synthesis :

    • Compound III-1 reacts with acetonitrile, glacial acetic acid, and trifluoroacetic acid to yield a key intermediate (Formula III) via acid-catalyzed cyclization .

    • Reaction :

      III 1+CH3CN+CH3COOHCF3COOHFormula III\text{III 1}+\text{CH}_3\text{CN}+\text{CH}_3\text{COOH}\xrightarrow{\text{CF}_3\text{COOH}}\text{Formula III}

Metabolic Reactions

This compound undergoes rapid, non-CYP450-mediated biotransformation in the gastrointestinal tract:

Metabolic Pathways

PathwayEnzymes InvolvedMetabolitesHalf-Life (Hours)
15-position reductionCarbonyl reductaseM3 (major metabolite)0.9–1.4
α-chain β-oxidationMicrosomal oxidasesShort-chain fatty acidsNot detected systemically
ω-chain ω-oxidationCarbonyl reductaseHydroxylated derivativesTrace amounts
  • M3 Formation :

    • Reduction of the 15-carbonyl group produces M3 (α/β-hydroxy epimers), which constitutes <10% of administered dose .

    • Reaction :

      This compoundCarbonyl reductaseM3 C20H32F2O5 \text{this compound}\xrightarrow{\text{Carbonyl reductase}}\text{M3 C}_{20}\text{H}_{32}\text{F}_2\text{O}_5\text{ }

Degradation and Stability

This compound degrades under specific conditions, forming related substances detectable via HPLC:

Identified Degradation Products

ImpurityStructureFormation Condition
Formula IIEpimerized difluoropentyl derivativeAcidic hydrolysis
Formula IVOxidized heptanoic acid side chainOxidative stress
Formula VDehydrated bicyclic coreHigh-temperature storage
  • Analytical Method :

    • Normal-phase HPLC with mobile phase: n-hexane/ethanol/glacial acetic acid (480:50:2 v/v) .

    • Detection limits: ≤0.1% for all impurities .

Reactivity with Biological Targets

This compound’s pharmacological activity stems from chloride channel activation:

Mechanism of Action

TargetReactionOutcome
ClC-2 channelsChloride ion efflux via apical membraneLuminal fluid secretion (softened stool)
CFTR channelsEP4 receptor-mediated activationEnhanced intestinal motility
  • Kinetics :

    • Peak plasma concentration of M3: 1.10 hours post-administration .

    • Renal excretion: >60% within 24 hours .

Drug-Drug Interaction Profile

This compound exhibits minimal pharmacokinetic interactions due to non-CYP450 metabolism:

Enzyme SystemInteraction PotentialEvidence
CYP3A4/2D6/2C9No inhibitionIn vitro microsomal studies
P-glycoproteinNo significant effectLack of transporter affinity

Scientific Research Applications

Chronic Constipation

Lubiprostone is FDA-approved for the treatment of chronic idiopathic constipation (CIC) and opioid-induced constipation (OIC). Clinical trials have demonstrated significant improvements in bowel movement frequency and overall symptom relief:

  • Clinical Trial Data : In a randomized controlled trial involving 129 patients with CIC, this compound significantly increased spontaneous bowel movements compared to placebo, with a dose-dependent response observed .
StudySample SizeTreatmentDurationResults
Johanson et al. (2008)129This compound 12/24/36 µg vs. placebo3 weeksIncreased bowel movements; better symptom relief
Drossman et al. (2009)1171This compound 8 µg vs. placebo12 weeksSignificant improvement in overall response rates

Irritable Bowel Syndrome with Constipation (IBS-C)

This compound has shown efficacy in treating IBS-C, improving gastrointestinal symptoms such as abdominal pain and bloating:

  • Phase II Studies : A study involving 195 patients indicated that this compound significantly reduced abdominal discomfort and bloating compared to placebo .
StudySample SizeTreatmentDurationResults
Johanson et al. (2008)195This compound 8/16/24 µg vs. placebo3 monthsReduced abdominal pain; improved stool consistency

Other Potential Applications

Recent studies suggest that this compound may have broader applications beyond constipation:

  • Cystic Fibrosis : Research indicates that this compound can enhance mucin secretion in cystic fibrosis patients, potentially improving intestinal health .
  • NSAID-Induced Enteropathy : Animal studies have shown that this compound may protect against intestinal damage caused by nonsteroidal anti-inflammatory drugs .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. Common side effects include nausea and diarrhea, which are dose-dependent . The incidence of adverse events was similar between this compound and placebo groups in several studies, reinforcing its favorable safety profile .

Case Study: Efficacy in Refractory Constipation

A case series involving patients with refractory constipation reported significant improvements in bowel frequency and quality of life after initiating treatment with this compound at a dose of 24 µg twice daily. Patients experienced an average increase of three bowel movements per week, along with reduced straining and improved stool consistency.

Case Study: IBS-C Management

In a cohort study of IBS-C patients treated with this compound, over 60% reported substantial relief from abdominal pain within the first month of treatment. This aligns with findings from clinical trials highlighting the medication's effectiveness in managing IBS symptoms .

Comparison with Similar Compounds

Mechanism of Action :

  • Activates apical ClC-2 channels, inducing passive sodium/water efflux without altering serum electrolytes .

Efficacy Highlights :

  • In OIC, lubiprostone 24 µg twice daily (BID) increased SBM responders (27.1% vs. 18.9% placebo; P=0.030) and reduced median time to first SBM (23.5 vs. 37.7 hours; P=0.004) .
  • For IBS-C, this compound 8 µg BID improved abdominal pain and stool consistency more than placebo (P<0.001) .

Comparison with Similar Compounds

This compound vs. Linaclotide

Mechanism :

  • This compound : ClC-2 activator .
  • Linaclotide : Guanylate cyclase-C agonist, increasing cGMP to stimulate fluid secretion and reduce pain-sensing nerve activity .

Efficacy :

  • Epithelial Barrier Repair : this compound restored transepithelial resistance in damaged jejunum (P<0.05), while linaclotide was ineffective .
  • Pain Relief : Linaclotide significantly reduces abdominal pain in IBS-C (P<0.001), whereas this compound’s pain improvement is secondary to constipation relief .

Key Trials :

  • This compound improved stool consistency in IBS-C (pooled responder rate: 22% vs. 14.5% placebo; P=0.003) .
  • Linaclotide trials show superior pain reduction (30% vs. 18% placebo; P<0.001) .

This compound vs. Elobixibat

Mechanism :

  • Elobixibat : Ileal bile acid transporter inhibitor, increasing colonic bile acids to stimulate motility .

Efficacy :

  • In chronic constipation, both drugs show similar SBM improvements, but elobixibat has faster onset (first SBM within 24 hours in 60% vs. 45% for this compound) .

Real-World Data :

  • Propensity-matched analysis found comparable efficacy (45% response rate) but distinct AE profiles .

This compound vs. Osmotic Laxatives (PEG, Lactulose)

Mechanism :

  • Osmotic Laxatives : Draw water into the colon via osmotic gradients .

Efficacy :

  • This compound outperformed PEG and lactulose in CIC:
    • Mean SBMs/week: 5.37 vs. 4.78 (P=0.0068) .
    • Network meta-analysis showed higher responder rates (RR=0.67 vs. 0.85 for PEG; P<0.05) .

This compound vs. Stimulant Laxatives (e.g., Sennoside)

Mechanism :

  • Stimulant Laxatives : Directly irritate colonic mucosa to induce contractions .

Efficacy :

  • This compound showed sustained efficacy in elderly patients switching from stimulants, with 68% reporting improved satisfaction (P<0.001) .

Key Considerations and Limitations

  • Opioid Interactions : this compound efficacy is reduced with diphenylheptane opioids (e.g., methadone) due to ClC-2 inhibition .
  • Formulation Differences : Sprinkle formulations of this compound have lower bioavailability and efficacy compared to capsules (P<0.05) .

Biological Activity

Lubiprostone is a medication primarily used for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by case studies and research findings.

This compound is a selective activator of the chloride channel 2 (ClC-2) located on the apical membrane of intestinal epithelial cells. By activating these channels, this compound facilitates the efflux of chloride ions into the intestinal lumen, which is followed by sodium ions to maintain electrochemical neutrality. This process leads to increased water secretion into the intestinal lumen, enhancing intestinal fluid volume and promoting bowel motility .

Key Mechanisms:

  • Activation of ClC-2 Channels: Promotes chloride efflux and subsequent sodium efflux.
  • Water Secretion: Water follows the osmotic gradient created by ion movement, aiding in stool passage.
  • No Direct Stimulation of Smooth Muscle: this compound does not stimulate gastrointestinal smooth muscle directly, differentiating its action from other laxatives .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism:

  • Absorption: After oral administration, peak plasma concentrations occur approximately 1.14 hours post-dose.
  • Metabolism: this compound is metabolized in the gastrointestinal tract via carbonyl reductase, without involvement from the cytochrome P450 system. The active metabolite M3 is formed but constitutes less than 10% of the administered dose .
  • Elimination: About 60% of radio-labeled this compound is excreted in urine within 24 hours, with a half-life ranging from 0.9 to 1.4 hours .

Clinical Efficacy

Numerous clinical trials have demonstrated the effectiveness of this compound in treating chronic constipation and IBS-C.

Case Studies and Clinical Trials

  • Chronic Constipation Treatment:
    • A randomized study involving 418 patients showed significant improvement in spontaneous bowel movement (SBM) frequency in those treated with this compound compared to placebo (mean increase of 1.5 SBMs per week at week 8) .
    • The treatment was well-tolerated with a similar incidence of adverse events compared to placebo.
  • IBS-C Treatment:
    • In two phase-3 trials involving 1171 patients, this compound (8 mcg twice daily) resulted in a significantly higher percentage of overall symptom relief compared to placebo (17.9% vs. 10.1%, P=0.001) .
    • Secondary endpoints such as abdominal pain relief and bloating also showed significant improvements in patients receiving this compound.

Safety Profile

This compound has a favorable safety profile, with most adverse effects being mild to moderate:

  • Common Side Effects: Nausea, diarrhea, and abdominal pain are frequently reported but generally resolve with continued use.
  • Serious Adverse Events: Rarely reported; however, monitoring for dehydration due to diarrhea is recommended .

Summary Table: Clinical Findings on this compound

Study TypePopulation SizeTreatment DurationPrimary EndpointResult
Chronic Constipation4188 weeksSBM frequencySignificant improvement (P<0.001)
IBS-C117112 weeksOverall symptom reliefHigher response rate (17.9% vs. 10.1%)

Q & A

Q. What are the primary mechanisms of action of lubiprostone in gastrointestinal disorders, and how can these be experimentally validated?

this compound activates type 2 chloride channels (ClC-2) in intestinal epithelial cells, promoting fluid secretion and motility. To validate this, in vitro models (e.g., human colonic cell lines) can measure chloride ion flux via electrophysiological assays or fluorescence-based methods. In vivo rodent models with induced constipation or irritable bowel syndrome (IBS) can assess motility changes post-administration. Dose-response studies and selective ClC-2 inhibitor controls are critical to confirm specificity .

Q. How do clinical trials design protocols to evaluate this compound’s efficacy in chronic idiopathic constipation (CIC) and IBS with constipation (IBS-C)?

Randomized controlled trials (RCTs) for this compound typically use the FDA composite endpoint (e.g., improvement in spontaneous bowel movements [SBMs], pain reduction). For example, a 12-week RCT might randomize patients to this compound (24 µg BID for CIC; 8 µg BID for IBS-C) or placebo, with stratification by baseline SBM frequency. Outcomes are analyzed using ANCOVA or van Elteren tests to adjust for covariates like baseline severity .

Q. What are the most common adverse events (AEs) associated with this compound, and how are these systematically reported in trials?

Nausea (11.4–31.1% incidence) is the most frequent AE, followed by diarrhea and vomiting. Trials use standardized AE coding (e.g., MedDRA terms) and severity grading (mild/moderate/severe). Pooled analyses of RCTs and long-term extension studies stratify AE rates by dose and indication, with Fisher’s exact tests comparing this compound and placebo groups .

Advanced Research Questions

Q. How do pharmacokinetic (PK) challenges in this compound studies affect data interpretation, particularly for its metabolite M3?

this compound’s rapid hydrolysis to M3 complicates PK analysis. Studies often focus on M3’s AUC (area under the curve), Cmax, and half-life instead of parent drug concentrations. For example, Study 304 quantified M3 using LC-MS/MS and reported limited quantifiable this compound data. Researchers must validate metabolite stability and ensure assays detect M3 at low thresholds (e.g., pg/mL) .

Q. What methodological discrepancies exist in meta-analyses of this compound trials, and how can these be resolved?

Variations in endpoints (e.g., SBM frequency vs. composite outcomes) and dosing protocols (e.g., 24 µg vs. 8 µg BID) create heterogeneity. A systematic review should use PRISMA guidelines to standardize inclusion criteria, subgroup by indication, and apply random-effects models to account for variability. Sensitivity analyses can exclude studies with high risk of bias (e.g., open-label extensions) .

Q. How do formulation differences (e.g., capsule vs. sprinkle) impact this compound’s bioequivalence and clinical outcomes?

Bioequivalence studies require crossover designs comparing AUC and Cmax of M3 between formulations. For instance, a study found capsule and sprinkle formulations were not biologically similar, with van Elteren tests showing statistical differences in efficacy (e.g., SBM response rates). Researchers must justify formulation choices in protocols and account for bioavailability variations in dose-response analyses .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on this compound’s efficacy in opioid-induced constipation (OIC)?

Contradictions arise from differing endpoints (e.g., SBMs vs. patient-reported discomfort). A 2020 meta-analysis resolved this by synthesizing qualitative data (e.g., symptom diaries) alongside quantitative SBM rates. Mixed-methods approaches, such as triangulating RCT data with patient surveys, enhance validity .

Q. What statistical methods are optimal for analyzing this compound’s long-term safety profile across indications?

Pooled safety analyses use Cox proportional hazards models to compare AE incidence over time. For example, Cryer et al. (2019) stratified nausea rates by treatment duration and dose, finding higher rates in CIC studies (24 µg BID). Kaplan-Meier curves can visualize time-to-first AE, while logistic regression adjusts for confounders like age and comorbidities .

Methodological Best Practices

Table 1: Key Considerations for this compound Clinical Trials

AspectRecommendationReference
Endpoint SelectionUse FDA composite endpoints (pain + SBM) for IBS-C
AE ReportingStratify by severity and causality (drug vs. placebo)
PK AnalysisFocus on M3 metabolite with validated LC-MS/MS
Statistical ModelsANCOVA for continuous outcomes; van Elteren for stratified data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lubiprostone
Reactant of Route 2
Lubiprostone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.